Methyl 2-(dimethoxyphosphoryl)propanoate
Description
Significance in Organophosphorus Chemistry
Organophosphorus compounds are a broad class of molecules with immense importance, ranging from pesticides to pharmaceuticals. wikipedia.orgnih.gov Within this class, phosphonates—organophosphorus compounds containing C−PO(OR)₂ groups—are particularly versatile. wikipedia.org They are known for their stability and their utility as chelating agents for metal ions, scale inhibitors in industrial water systems, and as components in medical treatments for bone diseases. wikipedia.orgchemeurope.comtaylorandfrancis.com
The specific significance of alpha-phosphono esters, such as Methyl 2-(dimethoxyphosphoryl)propanoate, lies in their role as reagents in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction is a critical tool for organic chemists, allowing for the synthesis of alkenes (compounds with carbon-carbon double bonds) from aldehydes or ketones. organic-chemistry.org The HWE reaction is often preferred over the classic Wittig reaction because the byproducts are water-soluble dialkyl phosphates, which are easily removed during product purification. orgsyn.org Furthermore, it typically provides excellent control over the stereochemical outcome of the reaction, predominantly forming the E-alkene (trans-isomer). organic-chemistry.orgwikipedia.org
Historical Context of Phosphonate (B1237965) Chemistry Relevant to this compound
The chemistry of phosphonates has a rich history dating back to the late 19th century. The development of synthetic methods for creating the crucial carbon-phosphorus bond was a pivotal achievement.
Two key historical reactions underpin the synthesis of phosphonates:
The Michaelis-Arbuzov Reaction: First discovered by August Michaelis in 1898 and later extensively explored by Aleksandr Arbuzov starting in 1906, this is the most widely used method for forming phosphonates. wikipedia.orgjk-sci.comsynarchive.comchemeurope.com The reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. en-academic.com The process begins with the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. chinesechemsoc.org This is followed by a subsequent nucleophilic attack by the displaced halide ion on one of the alkoxy groups of the phosphonium salt, leading to the final phosphonate product. jk-sci.comchinesechemsoc.org
The Michaelis-Becker Reaction: This reaction provides an alternative route to phosphonates. It involves the reaction of a dialkyl hydrogen phosphonate with a base, followed by nucleophilic substitution on an alkyl halide. wikipedia.orgwikiwand.comtripod.com While useful, the yields can sometimes be lower than those achieved with the Michaelis-Arbuzov reaction. wikipedia.org
The synthetic utility of the phosphonates produced by these reactions was dramatically expanded with the development of the Horner-Wadsworth-Emmons (HWE) reaction . In 1958, Leopold Horner published a modification of the Wittig reaction using phosphonate-stabilized carbanions. wikipedia.org This work was further defined by William S. Wadsworth and William D. Emmons, solidifying the reaction as a staple in organic synthesis. wikipedia.org This reaction gave compounds like this compound their primary purpose as precursors to highly valuable synthetic intermediates.
Table 2: Foundational Reactions in Phosphonate Chemistry
| Reaction | Year(s) | Reactants | Product | Significance |
|---|---|---|---|---|
| Michaelis-Arbuzov | 1898, 1906 | Trialkyl phosphite + Alkyl halide | Alkyl phosphonate | The most fundamental and widely used method for C-P bond formation in phosphonates. jk-sci.comsynarchive.com |
| Michaelis-Becker | --- | Dialkyl phosphonate + Base + Alkyl halide | Alkyl phosphonate | An alternative method for phosphonate synthesis. en-academic.comwikipedia.org |
| Horner-Wadsworth-Emmons | 1958 | Phosphonate carbanion + Aldehyde or Ketone | Alkene | A key application of phosphonates, allowing for stereoselective alkene synthesis. organic-chemistry.orgwikipedia.org |
Structural Features and Reactivity Principles of Alpha-Phosphono Esters
The reactivity of alpha-phosphono esters like this compound is a direct consequence of their molecular structure. These molecules feature a central carbon atom (the "alpha-carbon") bonded to both a phosphonate group [-P(=O)(OCH₃)₂] and a propanoate ester group [-C(=O)OCH₃].
Key structural features include:
A tetrahedral phosphorus center. wikipedia.org
Two electron-withdrawing groups (the phosphonate and the ester) attached to the same carbon atom.
The primary principle governing the reactivity of this compound is the acidity of the alpha-hydrogen . The powerful electron-withdrawing nature of both the phosphoryl (P=O) and carbonyl (C=O) groups significantly polarizes the C-H bond on the alpha-carbon. This makes the alpha-proton relatively acidic and susceptible to removal by a moderately strong base (e.g., sodium hydride, NaH). wikipedia.org
Deprotonation generates a nucleophilic carbanion that is stabilized by resonance, with the negative charge delocalized over the adjacent phosphoryl and carbonyl groups. wikipedia.org This stabilized carbanion is the key reactive intermediate in the Horner-Wadsworth-Emmons reaction. organic-chemistry.org The reaction proceeds via the nucleophilic addition of this carbanion to an aldehyde or ketone, which after a series of steps, eliminates a water-soluble phosphate (B84403) byproduct to yield an alkene. wikipedia.org The stereochemical outcome, which generally favors the E-alkene, is a result of the thermodynamic stability of the intermediates in the reaction pathway. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-dimethoxyphosphorylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O5P/c1-5(6(7)9-2)12(8,10-3)11-4/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYUEUAAPQZSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 2 Dimethoxyphosphoryl Propanoate
Established Synthetic Pathways to Methyl 2-(dimethoxyphosphoryl)propanoate
The synthesis of α-phosphonocarboxylates, such as this compound, has traditionally relied on well-established reactions that form the carbon-phosphorus bond. These methods are valued for their reliability and are widely documented in the chemical literature.
Direct Esterification and Phosphonylation Approaches
Direct esterification and phosphonylation approaches represent a fundamental strategy for the synthesis of this compound. A primary and widely utilized method for the formation of the crucial C-P bond in phosphonates is the Michaelis-Arbuzov reaction. wikipedia.orgorganic-chemistry.orgjk-sci.comnih.gov This reaction typically involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, on an alkyl halide. For the synthesis of the target compound, this would involve the reaction of trimethyl phosphite with a methyl 2-halopropanoate, such as methyl 2-bromopropanoate (B1255678).
The reaction mechanism commences with the SN2 attack of the phosphorus atom of the trimethyl phosphite on the electrophilic carbon of the methyl 2-halopropanoate. This step forms a quasi-phosphonium salt intermediate. In the subsequent step, the displaced halide ion attacks one of the methyl groups of the phosphonium (B103445) salt, leading to the formation of the final product, this compound, and a methyl halide as a byproduct. nih.gov The reaction is typically carried out at elevated temperatures.
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Trimethyl phosphite | Methyl 2-bromopropanoate | This compound | Methyl bromide |
Another classical method that can be employed is the Michaelis-Becker reaction. This approach involves the deprotonation of a dialkyl phosphite, such as dimethyl phosphite, with a strong base to generate a phosphonate (B1237965) anion. This anion then acts as a nucleophile and displaces a halide from an alkyl halide, in this case, methyl 2-halopropanoate.
Alkylation Reactions in the Synthesis of this compound
Alkylation reactions provide an alternative route to this compound. This strategy involves the generation of a carbanion from a simpler phosphonate, followed by its reaction with an alkylating agent. A common precursor for this method is dimethyl methylphosphonate (B1257008).
The synthesis begins with the deprotonation of dimethyl methylphosphonate at the α-carbon using a strong base, such as sodium hydride or lithium diisopropylamide (LDA), to form a phosphonate-stabilized carbanion. This carbanion is a potent nucleophile and can react with an appropriate electrophile to introduce the desired propanoate moiety. In this case, the electrophile would be a methyl haloformate, such as methyl chloroformate or methyl bromoformate. The reaction proceeds via nucleophilic acyl substitution, where the carbanion attacks the carbonyl carbon of the methyl haloformate, leading to the formation of this compound after the displacement of the halide.
| Starting Phosphonate | Base | Electrophile | Product |
| Dimethyl methylphosphonate | Sodium hydride | Methyl chloroformate | This compound |
Utilization of Precursors in Horner-Wadsworth-Emmons Reactions
This compound is a valuable reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes. wikipedia.org The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct.
The carbanion of this compound is generated by treatment with a base. This carbanion then adds to the carbonyl group of an aldehyde or ketone, forming a tetrahedral intermediate. This intermediate subsequently undergoes elimination to form the alkene. The stereochemical outcome of the HWE reaction is influenced by several factors, including the nature of the phosphonate, the aldehyde or ketone, the base, and the reaction conditions. wikipedia.org Generally, the use of unstabilized or less stabilized phosphonate ylides leads to the formation of (Z)-alkenes, while stabilized ylides, such as the one derived from this compound, predominantly yield (E)-alkenes. wikipedia.org
A systematic study by Thompson and Heathcock on the related methyl 2-(dimethoxyphosphoryl)acetate highlighted that increased steric bulk of the aldehyde, higher reaction temperatures, and the use of lithium salts favor the formation of (E)-alkenes. wikipedia.org
Advanced Synthetic Approaches and Innovations
While traditional methods provide reliable access to this compound, recent advancements in organic synthesis have led to the development of more sophisticated and efficient catalytic and stereoselective approaches. These modern methods aim to improve reaction efficiency, reduce waste, and provide access to enantiomerically pure forms of the target molecule.
Catalytic Methods in the Synthesis of this compound
Catalytic approaches to the synthesis of α-phosphonocarboxylates are of significant interest as they can offer milder reaction conditions and improved atom economy compared to stoichiometric methods. While specific catalytic methods for the direct synthesis of this compound are not extensively reported, general catalytic strategies for the formation of C-P bonds can be considered.
For instance, transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide range of organophosphorus compounds. While more commonly applied to the synthesis of aryl- and vinylphosphonates, the development of catalysts for the cross-coupling of alkyl halides with phosphorus nucleophiles is an active area of research. Such a method could potentially be adapted for the synthesis of this compound from a methyl 2-halopropanoate and a phosphorus-containing coupling partner.
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The development of stereoselective methods for the synthesis of chiral phosphonates is a rapidly growing field, driven by the importance of these compounds in medicinal chemistry and as chiral ligands in asymmetric catalysis. The synthesis of enantiomerically enriched this compound, which possesses a stereocenter at the α-carbon, is a challenging but important goal.
While direct asymmetric synthesis of this specific compound is not well-documented, several strategies for the enantioselective synthesis of related α-phosphonoesters have been reported. These methods often employ chiral catalysts to control the stereochemical outcome of the C-P bond-forming reaction. For example, catalytic asymmetric hydrophosphonylation of α,β-unsaturated esters could potentially provide a route to chiral α-phosphonopropanoates.
Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to the propanoate moiety, and the phosphonylation reaction can be carried out diastereoselectively. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.
Recent research has also focused on the catalytic asymmetric synthesis of α-amino and α-hydroxy phosphonates, which are structurally related to this compound. nih.govmdpi.commdpi.comnih.gov These studies often utilize chiral organocatalysts or metal complexes to achieve high levels of enantioselectivity. The principles and catalysts developed in these areas could potentially be adapted for the asymmetric synthesis of the target molecule.
Green Chemistry Principles in the Production of this compound
The predominant method for synthesizing α-phosphonoesters such as this compound is the Michaelis-Arbuzov reaction. wikipedia.orgnih.gov This reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. For the target compound, this involves reacting trimethyl phosphite with a methyl 2-halopropanoate (e.g., methyl 2-bromopropanoate). While effective, this classical approach presents several challenges when evaluated against the twelve principles of green chemistry. rsc.org
Analysis of the Traditional Michaelis-Arbuzov Reaction
The conventional Michaelis-Arbuzov synthesis can be critically assessed using key green chemistry metrics:
Atom Economy: The Michaelis-Arbuzov reaction is fundamentally a substitution reaction, which can limit its atom economy. nih.gov The theoretical calculation for the reaction between trimethyl phosphite and methyl 2-bromopropanoate reveals that while the core atoms are incorporated into the product, a byproduct, methyl bromide, is generated. The goal of green chemistry is to design reactions that maximize the incorporation of all reactant atoms into the final product. rsc.org
Use of Hazardous Substances: The reactants and byproducts of this synthesis route pose environmental and health risks. Alkyl halides, such as methyl 2-bromopropanoate, are alkylating agents. The byproduct, methyl bromide, is a toxic and ozone-depleting substance. Trimethyl phosphite is also a hazardous chemical. Green chemistry principles advocate for using and generating substances with minimal toxicity. acgpubs.org
Energy Consumption: The reaction often requires elevated temperatures (commonly 120-160 °C) for extended periods to proceed to completion, contributing to a significant energy demand. wikipedia.org Minimizing the energy requirements of chemical processes is a core goal for environmental and economic sustainability. acgpubs.org
Waste Prevention and Safer Solvents: While the reaction can sometimes be performed neat (without a solvent), the use of high-boiling point organic solvents is common for temperature control and to facilitate the reaction. This generates solvent waste, which requires costly and energy-intensive treatment. The principle of waste prevention and the use of safer, or ideally no, solvents are central to green synthesis design. rsc.orgnih.gov
Table 1: Green Chemistry Evaluation of the Traditional Synthesis
| Green Chemistry Principle | Assessment of Traditional Michaelis-Arbuzov Synthesis |
|---|---|
| Prevention | Generates a stoichiometric byproduct (methyl bromide), which constitutes waste. |
| Atom Economy | Sub-optimal due to the formation of a byproduct. |
| Less Hazardous Synthesis | Utilizes hazardous alkyl halides and phosphites; generates toxic methyl bromide. |
| Safer Solvents & Auxiliaries | Often requires high-boiling organic solvents, leading to solvent waste. |
| Design for Energy Efficiency | Typically requires high temperatures, leading to significant energy consumption. |
Potential Green Chemistry-Inspired Improvements
Research into the synthesis of other phosphonates highlights several strategies that could be adapted to create a more sustainable production process for this compound.
Catalysis: The development of catalytic versions of C-P bond-forming reactions represents a significant step forward. Palladium-catalyzed cross-coupling reactions (Hirao reactions) can often proceed under milder conditions than the traditional thermal Arbuzov reaction. nih.gov The use of Lewis acid catalysts has also been shown to enable Michaelis-Arbuzov reactions at room temperature, drastically reducing energy input. organic-chemistry.org Photocatalysis, using visible light to promote the reaction, offers another avenue for mild, energy-efficient synthesis. rsc.orgnih.gov Adopting a catalytic approach could lower the reaction temperature and potentially increase selectivity and yield.
Alternative Reagents: Replacing hazardous alkyl halides with more benign starting materials is a key area of green chemistry research. For example, methods have been developed that utilize alcohols as starting materials in modified Arbuzov-type reactions, which would generate water as a much safer byproduct. rsc.org
Alternative Reaction Conditions: The use of alternative energy sources and reaction media can significantly reduce the environmental impact.
Microwave-assisted synthesis: Microwave irradiation has been effectively used to synthesize various phosphonates, often leading to dramatically reduced reaction times, lower energy use, and sometimes eliminating the need for a solvent. nih.govjmaterenvironsci.com
Solvent-free conditions: Performing the reaction under solvent-free ("neat") conditions or using mechanochemistry (grinding) avoids the use of auxiliary substances and simplifies product purification. acgpubs.orgjmaterenvironsci.com
Greener Solvents: If a solvent is necessary, replacing traditional organic solvents with water or bio-sourced solvents can improve the environmental profile of the process. nanobioletters.com
Table 2: Comparison of Synthetic Approaches
| Parameter | Traditional Michaelis-Arbuzov | Potential Greener Alternative | Green Advantage |
|---|---|---|---|
| Reagents | Trimethyl phosphite, Methyl 2-bromopropanoate | Trimethyl phosphite, Methyl 2-hydroxypropanoate (Lactate) | Avoids hazardous alkyl halides; uses a renewable feedstock. |
| Catalyst | None (thermal) | Lewis Acid or Photocatalyst | Milder reaction conditions (lower temperature). organic-chemistry.orgnih.gov |
| Solvent | High-boiling organic solvent or neat | None (solvent-free) or Water | Eliminates organic solvent waste. jmaterenvironsci.comnanobioletters.com |
| Energy Source | Conventional heating (120-160 °C) | Microwave irradiation or Visible light | Reduced energy consumption and shorter reaction times. nih.govjmaterenvironsci.com |
| Byproduct | Methyl bromide | Water | Benign byproduct. |
By integrating principles such as catalysis, the use of safer reagents, and innovative reaction conditions, the synthesis of this compound can be redesigned to be more efficient, safer, and environmentally benign, aligning with the objectives of sustainable chemical production.
Chemical Reactivity and Mechanistic Studies of Methyl 2 Dimethoxyphosphoryl Propanoate
Fundamental Reaction Pathways of Methyl 2-(dimethoxyphosphoryl)propanoate
The unique structural features of this compound allow it to undergo several distinct types of reactions, including transformations at the phosphorus center, the ester group, and the α-carbon.
The phosphorus atom in the dimethoxyphosphoryl group is electrophilic and can be subject to nucleophilic attack. While the P=O bond is generally stable, reactions can occur at the P-O-CH₃ linkages. Strong nucleophiles can displace the methoxy (B1213986) groups in a substitution reaction, although this is less common than reactions involving the α-carbon. The mechanism of hydrolysis for similar phosphinate esters has been studied, suggesting that under acidic conditions, an A2 mechanism involving water in the rate-determining step and P-O bond cleavage is a major route. researchgate.net
Like other esters, the methyl ester group of this compound can be hydrolyzed under both acidic and basic conditions. chemguide.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : When heated with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl), the ester undergoes hydrolysis to yield 2-(dimethoxyphosphoryl)propanoic acid and methanol. chemguide.co.uk This reaction is reversible, and an excess of water is typically used to drive the equilibrium towards the products. chemguide.co.ukgoogle.com
Base-Catalyzed Hydrolysis (Saponification) : Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in an irreversible reaction that produces the sodium salt of 2-(dimethoxyphosphoryl)propanoic acid and methanol. chemguide.co.uklibretexts.org This process, known as saponification, goes to completion. libretexts.org The free carboxylic acid can be obtained by subsequent acidification of the carboxylate salt. chemguide.co.uk
Transesterification is another key reaction of the ester group, where the methoxy group is exchanged with a different alkoxy group from another alcohol. This reaction is typically catalyzed by either an acid or a base and is used to convert the methyl ester into other ester derivatives. e3s-conferences.org
| Reaction Type | Reagents | Products | Key Characteristics |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Excess H₂O, Strong Acid (e.g., H₂SO₄) | 2-(dimethoxyphosphoryl)propanoic acid + Methanol | Reversible; equilibrium driven by excess water. chemguide.co.uk |
| Base-Catalyzed Hydrolysis (Saponification) | Strong Base (e.g., NaOH), H₂O | Salt of 2-(dimethoxyphosphoryl)propanoic acid + Methanol | Irreversible; reaction goes to completion. libretexts.org |
The presence of both the phosphonate (B1237965) (P=O) and the ester (C=O) groups significantly increases the acidity of the proton on the carbon atom situated between them (the α-carbon). This allows for easy deprotonation by a suitable base to form a resonance-stabilized carbanion. st-andrews.ac.uk
The stability of this carbanion is due to the delocalization of the negative charge onto the oxygen atoms of both the phosphoryl and carbonyl groups. The choice of base is crucial for efficient deprotonation, with common bases including sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), and potassium carbonate (K₂CO₃). st-andrews.ac.ukorganic-chemistry.org Studies on the related compound methyl propanoate have shown that bases like cesium carbonate are highly effective for α-deprotonation. st-andrews.ac.uk This carbanion is a potent nucleophile and serves as the key intermediate in several important carbon-carbon bond-forming reactions. st-andrews.ac.ukorgsyn.org
Role of this compound in Key Organic Transformations
The stabilized carbanion generated from this compound is a cornerstone reagent in synthetic organic chemistry, particularly in olefination and conjugate addition reactions.
This compound is a classic reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used modification of the Wittig reaction. organic-chemistry.orgnih.gov The HWE reaction involves the reaction of the phosphonate-stabilized carbanion with an aldehyde or a ketone to produce an alkene and a water-soluble phosphate (B84403) byproduct. organic-chemistry.orgorgsyn.org
The general mechanism involves the nucleophilic attack of the carbanion on the carbonyl carbon of the aldehyde or ketone. organic-chemistry.org This is followed by the formation of a cyclic intermediate known as an oxaphosphetane, which then decomposes to yield the alkene and a dialkyl phosphate salt. organic-chemistry.orgpitt.edu
The HWE reaction offers several advantages over the traditional Wittig reaction, which uses phosphonium (B103445) ylides:
Enhanced Nucleophilicity : The phosphonate carbanion is generally more nucleophilic than the corresponding phosphonium ylide, allowing it to react with a wider range of aldehydes and even sterically hindered ketones. orgsyn.org
Simplified Purification : The dialkyl phosphate byproduct is water-soluble, making it easy to remove from the reaction mixture by a simple aqueous extraction, simplifying product purification. organic-chemistry.org
Stereoselectivity : The HWE reaction typically shows high selectivity for the formation of the (E)-alkene (trans isomer), especially with unstabilized or semi-stabilized phosphonates and aldehydes. organic-chemistry.org
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
|---|---|---|
| Reagent | Phosphonium Ylide | Phosphonate-stabilized Carbanion nih.gov |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble) organic-chemistry.org |
| Stereoselectivity | Variable; often favors (Z)-alkene with unstabilized ylides. wikipedia.org | Generally high selectivity for (E)-alkene. organic-chemistry.org |
| Reactivity | Less reactive with hindered ketones. wikipedia.org | More reactive; reacts with hindered ketones. orgsyn.org |
The stabilized carbanion derived from this compound can also act as a nucleophile in Michael additions (conjugate 1,4-additions). organic-chemistry.org In this reaction, the carbanion adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (the Michael acceptor). organic-chemistry.orgwikipedia.org
This reaction is a powerful method for forming carbon-carbon bonds and is thermodynamically controlled. organic-chemistry.org The process begins with the formation of the phosphonate carbanion (the Michael donor), which then attacks the Michael acceptor. wikipedia.org The resulting enolate intermediate is subsequently protonated during workup to give the final 1,4-adduct. This transformation is crucial for the synthesis of complex molecules containing phosphonate functionalities. researchgate.net
Cyclopropanation Reactions Mediated by this compound Derivatives
Derivatives of this compound serve as valuable reagents in the synthesis of cyclopropanes, particularly through Michael-Initiated Ring Closure (MIRC) reactions. rsc.orgresearchgate.netub.ac.id In this approach, the phosphonate-stabilized carbanion, generated by deprotonation of the α-carbon, acts as a potent nucleophile. These carbanions are generally more nucleophilic than their corresponding phosphonium ylide counterparts, which can lead to accelerated reaction times in cyclopropanation processes. acs.orgcapes.gov.br
The typical MIRC pathway involves the 1,4-Michael addition of the phosphonate carbanion to a suitable Michael acceptor, such as a γ-hydroxy-α,β-unsaturated carbonyl compound. This is followed by an intramolecular nucleophilic attack of the resulting enolate onto the carbon bearing the phosphonate group, proceeding through a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination mechanism, which results in ring closure and elimination of the phosphate byproduct to form the cyclopropane (B1198618) ring. acs.orgorganic-chemistry.org
Research into the use of stabilized HWE phosphonates for cyclopropanation has demonstrated that these reagents can lead to diastereomerically pure di- and trisubstituted cyclopropanes in high yields. capes.gov.br In a study involving the reaction of various stabilized phosphonates with 1,2-dioxines, an α-methyl-substituted phosphonate, a direct analogue of the title compound, was investigated. While this specific derivative provided the desired cyclopropanes, the yields were moderate, and a mixture of diastereomers was obtained, highlighting the influence of the α-substituent on the reaction's stereochemical outcome. acs.org
| Entry | Phosphonate Reagent | Base | Product(s) | Yield | Diastereomeric Ratio |
| 1 | α-Methyl-substituted phosphonate | NaH | Desired cyclopropanes | Moderate | Mixture of diastereomers |
This table summarizes findings for an α-methyl-substituted phosphonate, an analogue of this compound, in a cyclopropanation reaction. Data sourced from studies on stabilized phosphonates reacting with 1,2-dioxines. acs.org
Palladium-Catalyzed Cross-Coupling Reactions of this compound Analogues
Analogues of this compound, which possess an acidic proton α to both the ester and phosphonate groups, are potential substrates for palladium-catalyzed cross-coupling reactions, most notably α-arylation. nih.govscilit.com This reaction class is a powerful tool for forming carbon-carbon bonds, allowing for the direct connection of an aryl group to the α-position of the ester. nih.gov The general mechanism for such transformations involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. nih.gov
Following oxidative addition, a base is used to deprotonate the α-carbon of the phosphonopropanoate analogue, generating a nucleophilic enolate. This enolate then undergoes transmetalation with the arylpalladium(II) halide intermediate. The final step is reductive elimination from the resulting palladium complex, which furnishes the α-arylated product and regenerates the palladium(0) catalyst, allowing the cycle to continue. nih.gov
While specific studies on this compound are not prevalent, extensive research on the α-arylation of other esters, ketones, and activated methylene (B1212753) compounds provides a strong basis for its expected reactivity. nih.govscilit.com The choice of palladium source, ligand, and base is crucial for achieving high yields and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps. nih.govnih.gov Important drug derivatives like (+/-)-naproxen tert-butyl ester have been successfully synthesized using this methodology. nih.gov
| Substrate Type | Aryl Halide | Catalyst/Ligand | Base | Temperature | Yield |
| Ester | Aryl Bromide | Pd(OAc)₂ / Bulky Phosphine | LiHMDS | 25-80°C | Good to Excellent |
| Ester | Aryl Chloride | Pd₂(dba)₃ / Bulky Phosphine | LiHMDS | 80°C | Good |
| Ketone | Aryl Bromide | [Pd(cinnamyl)Cl]₂ / DalPhos | NaOtBu | 100°C | Good |
This table presents representative conditions for the palladium-catalyzed α-arylation of esters and ketones, which are analogous to the potential cross-coupling reactions of this compound. nih.govscilit.com
Reaction Kinetics and Thermodynamics of Transformations Involving this compound
Mechanistic Investigations of Reaction Rates
The kinetics of transformations involving this compound are largely dictated by the specific reaction type. For reactions analogous to the Horner-Wadsworth-Emmons (HWE) olefination, the rate-limiting step is typically the initial nucleophilic addition of the phosphonate-stabilized carbanion to the electrophile (e.g., an aldehyde or ketone). wikipedia.org The rate of this step is highly dependent on the nucleophilicity of the carbanion. It has been shown that stabilized phosphonate carbanions are more nucleophilic than their Wittig reagent counterparts, leading to significantly faster reaction times in related cyclopropanation reactions. acs.org
In the context of palladium-catalyzed cross-coupling, the reaction rate can be influenced by several steps in the catalytic cycle, including oxidative addition of the aryl halide to the Pd(0) center, enolate formation, or reductive elimination. nih.gov The specific rate-determining step often depends on the substrates, ligands, and reaction conditions.
Mechanistic studies of related biocatalytic cyclopropanations using dimethyl (diazomethyl)phosphonate as a carbene precursor found the reaction to be inherently more challenging and slower compared to transformations with ethyl diazoacetate. rsc.org This suggests that the electronic properties of the phosphonate group can significantly influence reaction kinetics, potentially by stabilizing intermediates and increasing the activation energy of subsequent steps. rsc.org
Energetic Profiles of Transition States and Intermediates
Detailed thermodynamic data for reactions involving this compound are scarce; however, computational and mechanistic studies on related systems provide valuable insights into the energetic profiles of relevant transformations.
In a study on myoglobin-catalyzed cyclopropanation, the stability of the key iron-carbenoid intermediate and the energy barrier of the cyclopropanation step were investigated computationally. The iron-carbenoid intermediate formed from a phosphonate diazo reagent was found to be 2.4 kcal/mol more stable (lower in relative energy) than the one derived from ethyl diazoacetate (EDA). This increased stability indicates lower reactivity. Consequently, the activation energy for the subsequent concerted cyclopropanation step (TS2) was 2.1 kcal/mol higher for the phosphonate-derived carbene compared to the EDA-derived one. rsc.org
| Intermediate/Transition State | System | Relative Free Energy (ΔG, kcal/mol) |
| Iron-Carbenoid Intermediate | EDA-derived | +2.4 |
| Iron-Carbenoid Intermediate | Phosphonate-derived | 0.0 |
| Cyclopropanation Transition State (TS2) | EDA-derived | +9.9 |
| Cyclopropanation Transition State (TS2) | Phosphonate-derived | +12.0 |
This table shows the calculated relative free energies for key species in a biocatalytic cyclopropanation, comparing a phosphonate-containing system to a standard ethyl diazoacetate (EDA) system. The phosphonate system shows a more stable intermediate but a higher transition state energy barrier. rsc.org Note: Energies are relative to the phosphonate-derived intermediate.
For palladium-catalyzed cross-coupling reactions, density functional theory (DFT) calculations have been used to analyze the energetic landscape of the catalytic cycle. illinois.edu These studies reveal that factors such as steric crowding and the electronic nature of ligands can significantly affect the activation energy of key steps like transmetalation and reductive elimination. For example, stabilizing interactions between the palladium center and the ligand, such as Pd-arene or Pd-O interactions, can lower the energy of intermediates and transition states, contributing to higher catalyst efficiency. nih.gov
Spectroscopic Characterization Methodologies in Research on Methyl 2 Dimethoxyphosphoryl Propanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Methyl 2-(dimethoxyphosphoryl)propanoate, a combination of ¹H, ¹³C, and ³¹P NMR studies provides a complete picture of its molecular architecture.
Proton NMR (¹H NMR) Analysis of this compound
Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton groups within the molecule.
Based on the structure, the following proton signals are anticipated: a doublet for the methyl protons of the propanoate moiety, a multiplet for the methine proton, a doublet for the methoxy (B1213986) protons on the phosphorus atom, and a singlet for the methyl ester protons. The coupling between adjacent non-equivalent protons leads to the splitting of these signals, providing valuable information about the connectivity of the carbon skeleton. The integration of these signals would correspond to the number of protons in each group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) |
| CH₃ (propanoate) | ~1.3 | Doublet | ~7 |
| CH | ~3.0 | Multiplet | - |
| P(O)(OCH₃)₂ | ~3.7 | Doublet | ~11 |
| COOCH₃ | ~3.8 | Singlet | - |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Carbon NMR (¹³C NMR) Analysis of this compound
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. In the broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will give rise to a single resonance.
The spectrum is expected to show signals for the methyl carbon of the propanoate group, the methine carbon, the methoxy carbons attached to the phosphorus atom, the methyl ester carbon, and the carbonyl carbon of the ester group. The chemical shifts of these carbons are influenced by their local electronic environment and the presence of the electronegative oxygen and phosphorus atoms. The carbonyl carbon is typically observed at the downfield end of the spectrum.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |
| CH₃ (propanoate) | ~15 |
| CH | ~45 (doublet due to C-P coupling) |
| P(O)(OCH₃)₂ | ~53 (doublet due to C-P coupling) |
| COOCH₃ | ~52 |
| C=O | ~170 |
Note: The predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Phosphorus NMR (³¹P NMR) Analysis of this compound
Phosphorus-31 NMR spectroscopy is a powerful tool specifically for the characterization of organophosphorus compounds. Since ³¹P has a nuclear spin of 1/2 and is 100% naturally abundant, it provides sharp and intense signals. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom.
For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum, corresponding to the pentavalent phosphorus atom in the phosphonate (B1237965) group. The chemical shift of this signal provides direct evidence for the presence and nature of the phosphorus-containing functional group. The typical chemical shift range for phosphonates is between 15 and 30 ppm relative to an external standard of 85% phosphoric acid.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent peaks would include a strong absorption for the carbonyl (C=O) stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. The P=O stretching vibration of the phosphonate group will also give a strong absorption band, usually in the range of 1250-1200 cm⁻¹. Other significant absorptions include C-H stretching vibrations of the alkyl groups and C-O stretching vibrations of the ester and phosphonate moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Wavenumber (cm⁻¹) (Predicted) |
| C=O (Ester) | Stretching | 1735 - 1750 |
| P=O (Phosphonate) | Stretching | 1200 - 1250 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-O (Ester/Phosphonate) | Stretching | 1000 - 1300 |
Note: The predicted values are based on typical ranges for these functional groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound.
The fragmentation of the molecular ion under electron impact would lead to the formation of several characteristic fragment ions. Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the carbonyl and phosphonate groups. Common fragment ions would include those resulting from the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the P-C bond. The analysis of these fragment ions helps to piece together the structure of the molecule.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Identity of Fragment |
| 196 | [M]⁺ |
| 165 | [M - OCH₃]⁺ |
| 137 | [M - COOCH₃]⁺ |
| 109 | [P(O)(OCH₃)₂]⁺ |
Note: The predicted m/z values are based on the molecular formula C₆H₁₃O₅P and common fragmentation patterns.
Advanced Spectroscopic Methods (e.g., 2D NMR, HRMS)
For a more detailed and unambiguous structural assignment, advanced spectroscopic techniques such as 2D NMR and High-Resolution Mass Spectrometry (HRMS) are employed.
2D NMR Spectroscopy , including experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides valuable connectivity information. A COSY spectrum would reveal proton-proton coupling networks, confirming the connectivity between the methyl and methine protons of the propanoate backbone. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹H and ¹³C NMR signals.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula and for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₆H₁₃O₅P), HRMS would provide an exact mass that can be compared to the calculated theoretical mass to confirm its identity with high confidence.
Derivatives and Analogues of Methyl 2 Dimethoxyphosphoryl Propanoate
Structural Modification Strategies for Methyl 2-(dimethoxyphosphoryl)propanoate
The chemical structure of this compound presents three primary locations for modification: the ester group, the phosphonate (B1237965) moiety, and the propanoate backbone. Each of these sites can be altered to fine-tune the molecule's steric and electronic properties.
Variation of the Ester Group in this compound Derivatives
A common and straightforward modification involves changing the methyl ester to other alkyl or aryl esters. This is typically achieved through transesterification or by starting the synthesis with a different alcohol. This strategy allows for the modulation of the compound's lipophilicity and reactivity.
| Ester Group | Compound Name |
| Ethyl | Ethyl 2-(dimethoxyphosphoryl)propanoate |
| Benzyl | Benzyl 2-(dimethoxyphosphoryl)propanoate |
| tert-Butyl | tert-Butyl 2-(dimethoxyphosphoryl)propanoate |
This table showcases examples of derivatives with varied ester groups, illustrating a common strategy for modifying the physicochemical properties of the parent compound.
Modification of the Phosphonate Moiety in this compound Analogues
The dimethoxyphosphoryl group can be altered to introduce different alkoxy or aryloxy groups, or even converted to a phosphonic acid or its salts. These changes can significantly impact the compound's ability to chelate metal ions and its biological activity. The Horner-Wadsworth-Emmons reaction, a cornerstone in olefination chemistry, often utilizes phosphonates with varied P-alkoxy groups to influence the stereoselectivity of the resulting alkene. wikipedia.org For instance, replacing the methoxy (B1213986) groups with bulkier substituents can alter the steric environment around the phosphorus center, thereby affecting reaction outcomes.
| Phosphonate Moiety | Compound Name |
| Diethoxyphosphoryl | Methyl 2-(diethoxyphosphoryl)propanoate |
| Diphenoxyphosphoryl | Methyl 2-(diphenoxyphosphoryl)propanoate |
| Dihydroxyphosphoryl | Methyl 2-(dihydroxyphosphoryl)propanoate |
This table provides examples of analogues with modified phosphonate moieties, highlighting the potential for tuning the electronic and steric properties of the phosphorus center.
Substitution on the Propanoate Backbone of this compound
Introducing substituents on the propanoate backbone, at either the α- or β-position to the phosphonate group, offers a powerful method for creating structural diversity. The Horner-Wadsworth-Emmons (HWE) reaction is a key synthetic tool that relies on the deprotonation of the carbon alpha to the phosphonate group to form a stabilized carbanion. wikipedia.orgorganic-chemistry.org This carbanion can then react with various electrophiles, particularly aldehydes and ketones, to form new carbon-carbon bonds and introduce a wide array of substituents. The stereochemical outcome of the HWE reaction, leading to predominantly E-alkenes, is a significant advantage of this method. wikipedia.orgorganic-chemistry.org
Furthermore, α-substituted α-diazomethylphosphonates are versatile reagents for introducing functionalized single-carbon units. researchgate.net These compounds can undergo various transformations, including cycloadditions and insertions, to create complex molecular architectures. For instance, the reaction of α-ketiminophosphonates with alkyl iodoacetates can lead to tetrasubstituted α-aminophosphonates, demonstrating a method for substitution on the propanoate backbone. mdpi.com
Synthesis of Complex Organic Molecules Featuring the Phosphonate Moiety
The structural features of this compound and its derivatives make them valuable precursors for the synthesis of more intricate molecules, such as phosphono-amino acids and heterocyclic compounds.
Phosphono-Amino Acid Derivatives from this compound
Phosphonopeptides and phosphonodepsipeptides are analogues of natural peptides where an amide bond is replaced by a phosphonamidate or a phosphonate ester linkage, respectively. beilstein-journals.orgresearchgate.netresearchgate.netnih.gov These modifications can enhance metabolic stability and modulate biological activity. Synthetic strategies towards these compounds often involve the coupling of a phosphonic acid derivative with an amino acid or a hydroxy acid. For example, N-protected aminoalkylphosphonic monoesters can be alkylated with 1-(alkoxycarbonyl)alkyl halides or sulfonates to form phosphonodepsipeptides. beilstein-journals.org The synthesis of phosphonopeptides can be achieved by coupling N-protected aminoalkylphosphonochloridates with amino acid esters. nih.gov
The Kabachnik-Fields reaction is another important method for the synthesis of α-aminophosphonates, which are precursors to phosphono-amino acids. researchgate.net This reaction involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602).
| Derivative Type | Synthetic Precursor | Key Reaction |
| Phosphonopeptide | N-protected aminoalkylphosphonochloridate | Amidation |
| Phosphonodepsipeptide | N-protected aminoalkylphosphonic monoester | Esterification/Alkylation |
| α-Aminophosphonate | Aldehyde/Ketone, Amine, Dialkyl phosphite | Kabachnik-Fields Reaction |
This table summarizes the synthetic approaches to different classes of phosphono-amino acid derivatives, highlighting the versatility of phosphonopropanoate-related structures in peptide chemistry.
Cyclic Phosphonates and Heterocyclic Analogues Derived from this compound
The phosphonate moiety can be incorporated into cyclic structures, leading to the formation of cyclic phosphonates and heterocyclic analogues. These compounds are of interest in materials science and as biologically active molecules. Intramolecular Horner-Wadsworth-Emmons reactions of suitably functionalized phosphonates can be employed to construct cyclic alkenes.
The Diels-Alder reaction provides another avenue to cyclic systems. For instance, methyl 2-oxobut-3-enoate, a related α-ketoester, can act as a dienophile in cycloaddition reactions with 1,3-dienes to afford functionalized cyclohexene products. dtu.dk While not directly derived from this compound, this illustrates the potential of related structures in forming cyclic compounds.
Furthermore, α-diazomethylphosphonates can participate in [1+2] cycloaddition reactions with alkenes to generate cyclopropylphosphonates, which are valuable synthetic intermediates. researchgate.net
Natural Product Synthesis Intermediates Originating from this compound
This compound and its derivatives are valuable reagents in organic synthesis, particularly in the construction of complex molecules such as natural products. Their utility is primarily demonstrated through the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective formation of carbon-carbon double bonds. This reaction is instrumental in the synthesis of various natural product scaffolds, including heterocyclic systems like pyrrolidinones.
A notable application of phosphonate reagents analogous to this compound is in the synthesis of highly substituted pyrrolidinones. This is achieved through a multi-component Ugi reaction followed by an intramolecular HWE cyclization. In this sequence, a diethylphosphonoacetic acid derivative, an aldehyde, an amine, and an isocyanide react to form an intermediate that is primed for cyclization. The subsequent intramolecular HWE reaction, facilitated by the phosphonate group, leads to the formation of the pyrrolidinone ring, a core structure found in numerous biologically active natural products. While this example utilizes a diethylphosphonoacetate, the underlying principle is directly applicable to this compound and its derivatives, showcasing their potential as key intermediates in the synthesis of complex alkaloids and other natural products.
The versatility of the HWE reaction with reagents like this compound allows for the construction of intricate carbon skeletons with high stereocontrol, which is a critical aspect of natural product synthesis. The ability to generate precursors to important heterocyclic systems underscores the significance of this class of compounds as intermediates in the synthesis of biologically active molecules.
Table 1: Natural Product Synthesis Intermediates from this compound Analogs
| Intermediate Class | Synthetic Method | Resulting Structural Motif | Relevance to Natural Products |
| Substituted Pyrrolidinones | Ugi four-component reaction followed by intramolecular Horner-Wadsworth-Emmons reaction | Pyrrolidin-2-one ring system | Core structure of many alkaloids and other biologically active compounds. researchgate.net |
Investigating Structure-Reactivity Relationships of this compound Derivatives
The reactivity and stereoselectivity of this compound derivatives in the Horner-Wadsworth-Emmons (HWE) reaction are intricately linked to their molecular structure and the reaction conditions employed. Understanding these structure-reactivity relationships is crucial for controlling the outcome of the olefination and achieving the desired alkene geometry, which is often a key determinant of a natural product's biological activity.
Several factors have been systematically studied to elucidate their impact on the HWE reaction of α-substituted phosphonates. These include the steric and electronic nature of the phosphonate ester groups, the structure of the reacting aldehyde or ketone, the choice of base, and the reaction temperature.
Steric and Electronic Effects of the Phosphonate Group: The substituents on the phosphorus atom significantly influence the stereochemical course of the HWE reaction. Generally, phosphonates with bulkier ester groups tend to favor the formation of (E)-alkenes. Conversely, the use of phosphonates with electron-withdrawing groups on the ester moiety, such as trifluoroethyl (Still-Gennari modification) or aryl groups (Ando modification), can dramatically shift the selectivity towards the (Z)-alkene. wikipedia.orgchem-station.com This is attributed to the accelerated elimination of the oxaphosphetane intermediate. wikipedia.org
Influence of the Carbonyl Compound: The steric bulk of the aldehyde or ketone reactant also plays a role in determining the stereoselectivity. Increased steric hindrance in the carbonyl compound generally leads to higher (E)-selectivity. wikipedia.org
Effect of Reaction Conditions: The choice of base and the presence of metal cations are critical. For instance, the use of lithium-based reagents tends to promote higher (E)-selectivity compared to sodium or potassium bases. wikipedia.org Furthermore, reaction temperature is a key variable; higher temperatures often favor the thermodynamically more stable (E)-alkene, while lower temperatures can enhance the formation of the kinetic (Z)-product in certain systems. wikipedia.org The combination of a lithium cation and a tertiary amine, known as the Masamune-Roush conditions, is effective for achieving (E)-selectivity, even with base-sensitive substrates. nih.gov
These intricate relationships allow for the fine-tuning of the HWE reaction to produce the desired alkene isomer with high fidelity, a testament to the importance of understanding structure-reactivity principles in synthetic organic chemistry.
Table 2: Structure-Reactivity Relationships in the Horner-Wadsworth-Emmons Reaction of this compound Derivatives
| Factor | Variation | Observed Effect on Stereoselectivity |
| Phosphonate Structure | Increasing steric bulk of phosphonate ester groups | Increased (E)-alkene selectivity. wikipedia.org |
| Electron-withdrawing groups on phosphonate esters (e.g., -CF3CH2O, -ArO) | Increased (Z)-alkene selectivity. wikipedia.orgchem-station.com | |
| Carbonyl Reactant | Increasing steric bulk of the aldehyde | Increased (E)-alkene selectivity. wikipedia.org |
| Reaction Conditions | Base Cation (Li+ vs. Na+, K+) | Li+ generally provides higher (E)-selectivity. wikipedia.org |
| Temperature | Higher temperatures generally favor (E)-alkene formation. wikipedia.org | |
| Use of LiCl with a weak base (Masamune-Roush conditions) | Promotes (E)-selectivity with base-sensitive substrates. nih.gov |
Computational and Theoretical Chemistry Studies of Methyl 2 Dimethoxyphosphoryl Propanoate
Quantum Chemical Calculations of Molecular Structure and Conformation
There are no specific studies available that detail the use of quantum chemical calculations, such as Density Functional Theory (DFT) or ab initio methods, to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of Methyl 2-(dimethoxyphosphoryl)propanoate. Consequently, a conformational analysis, which would identify the most stable conformers and the energy barriers between them, has not been documented for this compound. Such studies are fundamental to understanding the molecule's three-dimensional structure and its influence on reactivity and physical properties.
Reaction Mechanism Elucidation via Computational Modeling for Reactions Involving this compound
Computational modeling is frequently used to elucidate the mechanisms of chemical reactions by mapping potential energy surfaces, identifying transition states, and calculating activation energies. However, the literature lacks any computational studies on reaction mechanisms where this compound acts as a reactant, product, or intermediate. Therefore, detailed, computationally-derived insights into the pathways of reactions like hydrolysis, transesterification, or its participation in reactions such as the Horner-Wadsworth-Emmons reaction are not available.
Prediction of Spectroscopic Properties through Theoretical Methods
The prediction of spectroscopic properties through theoretical methods is a common practice to aid in the interpretation of experimental data. Techniques exist to calculate NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. For this compound, there are no published theoretical studies that predict its ¹H, ¹³C, and ³¹P NMR spectra or its IR and Raman spectra. A comparison between theoretically predicted and experimentally obtained spectra, which is crucial for structural validation, is therefore not possible based on current literature.
Molecular Dynamics Simulations of this compound Systems
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational changes, solvation effects, and interactions with other molecules. There is no evidence of MD simulations being performed on systems containing this compound. As a result, information regarding its behavior in various solvents, its aggregation properties, or its interaction with biological macromolecules from a simulation perspective is absent from the scientific record.
Research Applications and Broader Scientific Context of Methyl 2 Dimethoxyphosphoryl Propanoate
Utilization as a Versatile Synthetic Building Block in Organic Synthesis
Methyl 2-(dimethoxyphosphoryl)propanoate is a valuable reagent in organic synthesis, primarily utilized as a key building block in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgresearchgate.netorganic-chemistry.org This reaction is a widely used method for the stereocontrolled synthesis of alkenes, particularly α,β-unsaturated esters. researchgate.net The phosphonate (B1237965) carbanion, generated by deprotonation of this compound, reacts with aldehydes and ketones to form α-substituted acrylates. thieme-connect.de This methodology offers several advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate (B84403) byproduct that simplifies purification. organic-chemistry.orgorgsyn.org
A significant application of this building block is in the one-pot synthesis of α-substituted acrylic esters. This process involves the initial alkylation of the phosphonoacetate followed by an in-situ HWE reaction with formaldehyde. thieme-connect.de This approach is efficient for introducing a variety of side chains, including those found in natural amino acids, under mild conditions. thieme-connect.de The versatility of this compound and its derivatives allows for the synthesis of a wide array of functionalized olefins, which are important intermediates in the synthesis of natural products and biologically active compounds. researchgate.netresearchgate.net
The stereoselectivity of the Horner-Wadsworth-Emmons reaction using phosphonates like this compound has been extensively studied. wikipedia.orgresearchgate.net The reaction generally favors the formation of (E)-alkenes, and the stereochemical outcome can be influenced by reaction conditions such as the base, solvent, and temperature. wikipedia.orgresearchgate.net This control over stereochemistry is crucial in the synthesis of complex molecules where specific isomeric forms are required.
Applications in Materials Science Research, Including Polymer Precursors
Phosphonate-containing compounds, including derivatives of this compound, have garnered significant interest in materials science, particularly in the development of flame-retardant polymers. tandfonline.comrsc.orgspecificpolymers.com The incorporation of phosphorus-containing moieties into polymer structures is a well-established strategy to enhance their fire resistance. rsc.orgmdpi.com These materials are sought after as alternatives to halogenated flame retardants, which can release toxic and corrosive fumes upon combustion. tandfonline.com
Phosphonates can be incorporated into polymers either as additives or as reactive comonomers. rsc.orgspecificpolymers.com When used as reactive precursors, they are chemically bound into the polymer backbone or side chains. rsc.org This covalent incorporation prevents leaching of the flame-retardant component and can lead to more durable material properties. rsc.org The mechanism of flame retardancy for phosphorus-containing polymers often involves a condensed-phase action, where the phosphonate promotes the formation of a protective char layer upon heating. rsc.orgmdpi.com This char layer insulates the underlying material from heat and oxygen, thereby inhibiting further combustion. mdpi.com
The synthesis of polymers with inherent flame retardancy can be achieved through the copolymerization of conventional monomers with phosphorus-containing monomers derived from phosphonates. rsc.orgresearchgate.net For instance, phosphonate-functionalized acrylates can be copolymerized with monomers like methyl methacrylate (B99206) to produce polymers with improved thermal stability and flame-retardant properties. researchgate.net The resulting materials find applications in various sectors, including electronics, construction, and transportation, where stringent fire safety standards are required. tandfonline.comfaa.gov
| Application Area | Polymer Type | Function of Phosphonate | Reference |
|---|---|---|---|
| Electronics | Polycarbonates, Epoxy Resins | Flame Retardant | tandfonline.com |
| Construction | Polyurethane Foams | Flame Retardant | specificpolymers.com |
| Textiles | Polyesters (PET) | Flame Retardant | mdpi.com |
| Automotive | Polyamides, Elastomers | Flame Retardant | specificpolymers.com |
Role in the Development of Novel Catalytic Systems
Phosphonate-containing molecules have emerged as important components in the design and development of novel catalytic systems. nih.govmdpi.comresearchgate.net Their utility spans from acting as directing groups in asymmetric catalysis to serving as ligands for transition metal catalysts. The phosphorus atom in phosphonates can coordinate to metal centers, influencing the steric and electronic environment of the catalyst and thereby controlling its activity and selectivity. researchgate.net
In the realm of asymmetric catalysis, phosphonate groups can function as directing groups to guide a catalyst to a specific site on a substrate, enabling highly regio- and stereoselective transformations. nih.gov For example, phosphonate-directed catalytic asymmetric hydroboration allows for the synthesis of chiral tertiary boronic esters, which are valuable synthetic intermediates. nih.gov The development of chiral catalysts for the asymmetric synthesis of C-chiral phosphonates is another area of active research, with methods including asymmetric hydrogenation, phospha-Michael additions, and phospha-aldol reactions. mdpi.comresearchgate.netresearchgate.net
Furthermore, phosphonate-based ligands have been employed in transition metal catalysis. For instance, palladium complexes with bidentate phosphine (B1218219) ligands are highly active and selective catalysts for the methoxycarbonylation of ethene to produce methyl propanoate, a precursor for acrylic plastics. researchgate.netresearchgate.net While not this compound itself, the broader class of organophosphorus compounds showcases their importance in catalysis. The development of such catalytic systems is crucial for more efficient and sustainable chemical manufacturing processes. rsc.org
| Catalytic Application | Role of Phosphonate | Example Reaction | Reference |
|---|---|---|---|
| Asymmetric Catalysis | Directing Group | Asymmetric Hydroboration | nih.gov |
| Asymmetric Synthesis | Chiral Ligand/Catalyst Component | Asymmetric Hydrogenation | researchgate.netresearchgate.net |
| Transition Metal Catalysis | Ligand for Metal Center | Methoxycarbonylation of Ethene | researchgate.netresearchgate.net |
| Organocatalysis | Catalyst Component | Phospha-Michael Reaction | mdpi.com |
Contribution to Fundamental Organic Chemistry Principles and Methodologies
The study and application of this compound and related phosphonates have significantly contributed to the advancement of fundamental principles and methodologies in organic chemistry. The Horner-Wadsworth-Emmons reaction, in which this compound is a key player, is a cornerstone of modern synthetic organic chemistry for carbon-carbon double bond formation. wikipedia.orgresearchgate.netorganic-chemistry.org
Mechanistic studies of the HWE reaction have provided deep insights into the factors governing stereoselectivity in olefination reactions. wikipedia.orgnih.govelsevierpure.com Investigations into the influence of the phosphonate structure, counterions, and reaction conditions have led to a greater understanding of the reaction intermediates and transition states, allowing for more predictable and controlled synthesis of specific alkene isomers. wikipedia.orgresearchgate.net This has been crucial for the development of highly (E)- or (Z)-selective HWE reactions. organic-chemistry.orgelsevierpure.com
Q & A
Q. What are the recommended laboratory synthesis methods for Methyl 2-(dimethoxyphosphoryl)propanoate?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for structurally related phosphorylated esters (e.g., methyl 2-(dimethoxyphosphoryl)acetate) involve:
- Step 1 : Phosphorylation of the precursor (e.g., using dialkyl phosphites under basic conditions).
- Step 2 : Esterification or functional group interconversion to introduce the propanoate moiety .
Example workflow:
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Dialkyl phosphite, base (e.g., NaH), THF, 0°C → RT | Introduce phosphoryl group |
| 2 | Methylation (e.g., CH₃I, K₂CO₃) or transesterification | Form methyl ester |
Q. What safety precautions are critical when handling this compound?
Referencing safety protocols for analogous phosphorylated compounds:
- PPE : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15+ minutes; seek medical attention if irritation persists .
Q. How can impurities in this compound be identified and quantified?
- Analytical Methods :
- Reference Standards : Compare retention times/spectra against certified impurities (e.g., propanoic acid derivatives) .
Advanced Research Questions
Q. How does this compound influence stereochemical outcomes in Horner–Wadsworth–Emmons (HWE) reactions?
- Mechanistic Insight : The phosphoryl group stabilizes the enolate intermediate, enabling precise control over E/Z selectivity.
- Experimental Optimization :
- Case Study : In diastereodivergent syntheses, adjusting base strength and temperature achieved >90% stereoselectivity for α,β-unsaturated esters .
Q. What are the key challenges in scaling up reactions involving this compound?
Q. How can advanced spectroscopic techniques resolve structural ambiguities in phosphorylated propanoate derivatives?
- Multi-Nuclear NMR :
- ³¹P NMR : Detect phosphoryl groups (δ 20–30 ppm for dialkyl phosphonates).
- ¹³C NMR : Confirm ester carbonyl signals (δ 165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks (e.g., [M+Na]⁺) with <5 ppm error .
Q. What strategies address conflicting data on the reactivity of this compound in cross-coupling reactions?
- Root Cause Analysis :
- Catalyst Compatibility : Screen Pd/Cu catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to identify optimal systems.
- Additive Screening : Ascorbic acid or phase-transfer agents (e.g., TBAB) may stabilize intermediates .
- Case Study : Discrepancies in Suzuki-Miyaura coupling yields (40–75%) were resolved by optimizing ligand-to-metal ratios (1:1 to 2:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
